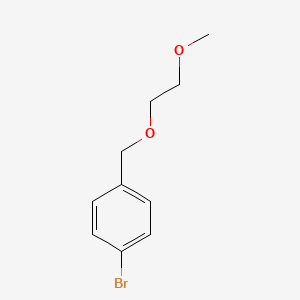

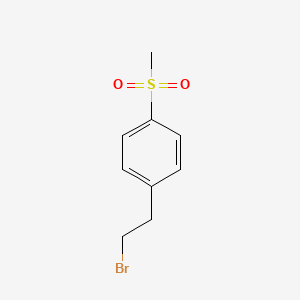

1-(2-Bromo-ethyl)-4-methanesulfonyl-benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

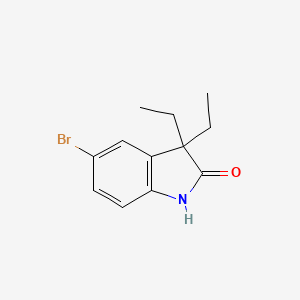

The compound "1-(2-Bromo-ethyl)-4-methanesulfonyl-benzene" is a brominated aromatic compound with a methanesulfonyl functional group. This type of compound is often used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. The presence of the methanesulfonyl group can make the compound a useful precursor in various chemical reactions, particularly in sulfonation reactions.

Synthesis Analysis

The synthesis of brominated aromatic compounds can be achieved through various methods. One approach is the Friedel–Crafts-type alkylation, which involves the generation of carbocations that react with aromatic compounds. For instance, bromodifluoro(phenylsulfanyl)methane undergoes such alkylation to yield thioesters and benzophenones, which can be further applied to synthesize xanthone derivatives . Another method involves the use of N, N'-Dibromo-N, N' -1,2-Ethylene bis(2,5-Dimethyl Benzene Sulfonamide) as a selective bromination agent for aromatic compounds, which can lead to the formation of bromo aromatic compounds .

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be elucidated using X-ray diffraction (XRD) analysis. For example, the crystal structure of 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene, an intermediate in the synthesis of the herbicide Topramezone, shows weak intermolecular Br⋯O interactions and a significant dihedral angle between the benzene ring and the methanesulfonyl group . Similarly, the crystal structure of 1-(2-pyridiniomethyl)-2,4-bis(phenylsulfonyl)benzene bromide has been investigated, revealing strong interionic hydrogen bonds and accurate geometrical parameters of the organic cation .

Chemical Reactions Analysis

Brominated aromatic compounds can participate in various chemical reactions. The presence of the bromine atom makes them reactive towards nucleophilic substitution reactions. Additionally, the methanesulfonyl group can be involved in sulfonation reactions, as seen in the sulfonation of different benzene derivatives in concentrated sulfuric acid or with sulfur trioxide . These reactions are crucial for the modification of the aromatic ring and the introduction of additional functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. For instance, the crystal structure of ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate is stabilized by aromatic π–π interactions and non-classical hydrogen bonds . Similarly, 2-(4-Bromophenyl)-5-fluoro-3-methylsulfinyl-1-benzofuran exhibits intermolecular C–H⋯O hydrogen bonds and Br⋯O halogen bonds, which contribute to the stability of the structure . The presence of these interactions can affect the melting point, solubility, and reactivity of the compounds.

Aplicaciones Científicas De Investigación

Synthesis and Aromatization in Organic Chemistry

1-(2-Bromo-ethyl)-4-methanesulfonyl-benzene plays a role in the synthesis and aromatization of various organic compounds. For instance, Petrov, Kalyazin, and Somov (2021) demonstrated its use in the synthesis of ethyl esters of 4-methanesulfonyl-substituted cis-5-arylprolines, leading to the formation of ethyl 5-aryl-1H-pyrrole-2-carboxylates and 5-aryl-2-acetylpyrroles (Petrov, Kalyazin, & Somov, 2021).

Role in Methane Biosynthesis Inhibition

Gunsalus, Romesser, and Wolfe (1978) explored the use of bromoethanesulfonate, a compound similar to this compound, as a potent inhibitor in the methane biosynthesis process. This compound showed significant inhibition of the methyl-coenzyme M reductase system in Methanobacterium thermoautotrophicum (Gunsalus, Romesser, & Wolfe, 1978).

Structural Studies in Crystallography

The compound's structural analogs have been studied for their crystallographic properties. For example, Dai and Wang (2015) analyzed 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene, an intermediate in herbicide synthesis, revealing weak intermolecular Br⋯O interactions in its crystal structure (Dai & Wang, 2015).

Applications in Alkylation Reactions

Luong et al. (2004) utilized methanesulfonic acid (MSA), a related compound, as a catalyst for the electrophilic addition of long-chain olefins to benzene. This study highlights the potential application of this compound in similar alkylation reactions (Luong et al., 2004).

Role in Synthesis of Benzoxazoles

Kumar, Rudrawar, and Chakraborti (2008) demonstrated the use of methanesulfonic acid in the synthesis of 2-substituted benzoxazoles, highlighting the potential of this compound in similar synthetic pathways (Kumar, Rudrawar, & Chakraborti, 2008).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(2-bromoethyl)-4-methylsulfonylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2S/c1-13(11,12)9-4-2-8(3-5-9)6-7-10/h2-5H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLYKMSRNVSHHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(Bromomethyl)benzo[d]oxazole](/img/structure/B1289023.png)